![molecular formula C33H43NO9 B12625232 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate is a complex organic molecule with significant biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the phenanthrene core.
Functional Group Modifications: Various functional groups such as oxo, amino, and carboxyl groups are introduced through targeted reactions like oxidation, reduction, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of oxo groups can yield alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and oxo groups play a crucial role in its reactivity and binding to biological molecules. The phenanthrene core provides a rigid structure that can interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Hydrocortisone 21-Carboxylic Acid: Shares a similar phenanthrene core and hydroxyl groups.
Betamethasone: Another glucocorticoid with anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Conclusion
The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate is a complex and versatile molecule with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
特性
分子式 |
C33H43NO9 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H43NO9/c1-31-12-9-21(35)16-20(31)4-5-22-23-10-13-33(42,32(23,2)17-26(38)30(22)31)27(39)18-43-29(41)8-7-28(40)34-14-11-19-3-6-24(36)25(37)15-19/h3,6,15-16,22-23,26,30,36-38,42H,4-5,7-14,17-18H2,1-2H3,(H,34,40)/t22-,23-,26-,30+,31-,32-,33-/m0/s1 |
InChIキー |
KURRBQDJFMJEPP-REFOUDIZSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)O)O)O)C)O |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC(=C(C=C5)O)O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



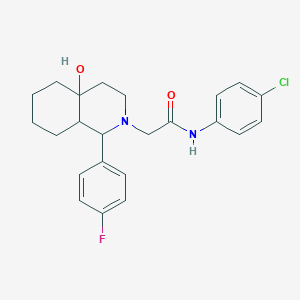
![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)
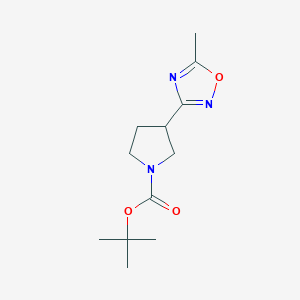
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)
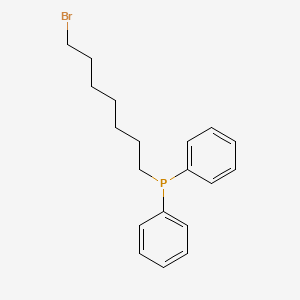
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

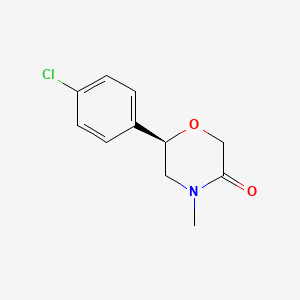
![2-[(3,5,5-Trimethylhexyl)oxy]oxane](/img/structure/B12625214.png)
![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
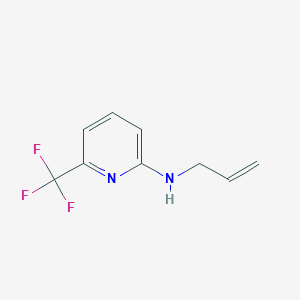
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)
